REACTION_SMILES
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[CH3:15][CH2:16][OH:17].[CH3:2][S:3][C:4]1=[N:10][CH2:9][CH2:8][CH2:7][CH2:6][NH:5]1.[IH:14].[IH:1].[NH2:12][NH2:13].[OH2:11]>>[C:4]1([NH:12][NH2:13])=[N:10][CH2:9][CH2:8][CH2:7][CH2:6][NH:5]1.[IH:1]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC1=NCCCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NNC1=NCCCCN1
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Name
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Type
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product
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Smiles
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I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |